trans-2-Methyl-cyclohexylamine hydrochloride
Overview
Description
trans-2-Methyl-cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C7H16ClN. It is a derivative of cyclohexylamine, where a methyl group is attached to the second carbon of the cyclohexane ring in the trans configuration. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2-Methyl-cyclohexylamine hydrochloride typically involves the catalytic hydrogenation of cyclohexylimine. The process includes the following steps:
Cyclohexylimine Formation: Cyclohexanone reacts with methylamine to form cyclohexylimine.
Catalytic Hydrogenation: The cyclohexylimine is then subjected to catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, to produce trans-2-Methyl-cyclohexylamine.
Hydrochloride Formation: The resulting trans-2-Methyl-cyclohexylamine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-2-Methyl-cyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of methylcyclohexanone or methylcyclohexanal.
Reduction: Formation of more saturated amines like methylcyclohexane.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: trans-2-Methyl-cyclohexylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of catalysts and ligands for chemical reactions .
Biology: In biological research, it is used to study the effects of amine compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In the pharmaceutical industry, this compound is used as a building block for the synthesis of drugs and active pharmaceutical ingredients .
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of trans-2-Methyl-cyclohexylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- trans-4-Methyl-cyclohexylamine hydrochloride
- cis-2-Methyl-cyclohexylamine hydrochloride
- N-Methylcyclohexylamine
Comparison: trans-2-Methyl-cyclohexylamine hydrochloride is unique due to its specific trans configuration, which can influence its reactivity and interaction with other molecules. Compared to its cis isomer, the trans configuration can result in different physical and chemical properties, such as boiling point, solubility, and reactivity .
Properties
IUPAC Name |
(1R,2R)-2-methylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLFCWFKPOQAHM-ZJLYAJKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39558-31-1, 302596-19-6 | |
Record name | 2-Methylcyclohexylamine hydrochloride, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039558311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylcyclohexylamine hydrochloride, (1R,2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302596196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56HVC1I50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLCYCLOHEXYLAMINE HYDROCHLORIDE, (1R,2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ETA0KBB60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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